

In-depth Technical Guide to Commercially Available 4,5-Diaminophthalonitrile and its Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Diaminophthalonitrile**

Cat. No.: **B137029**

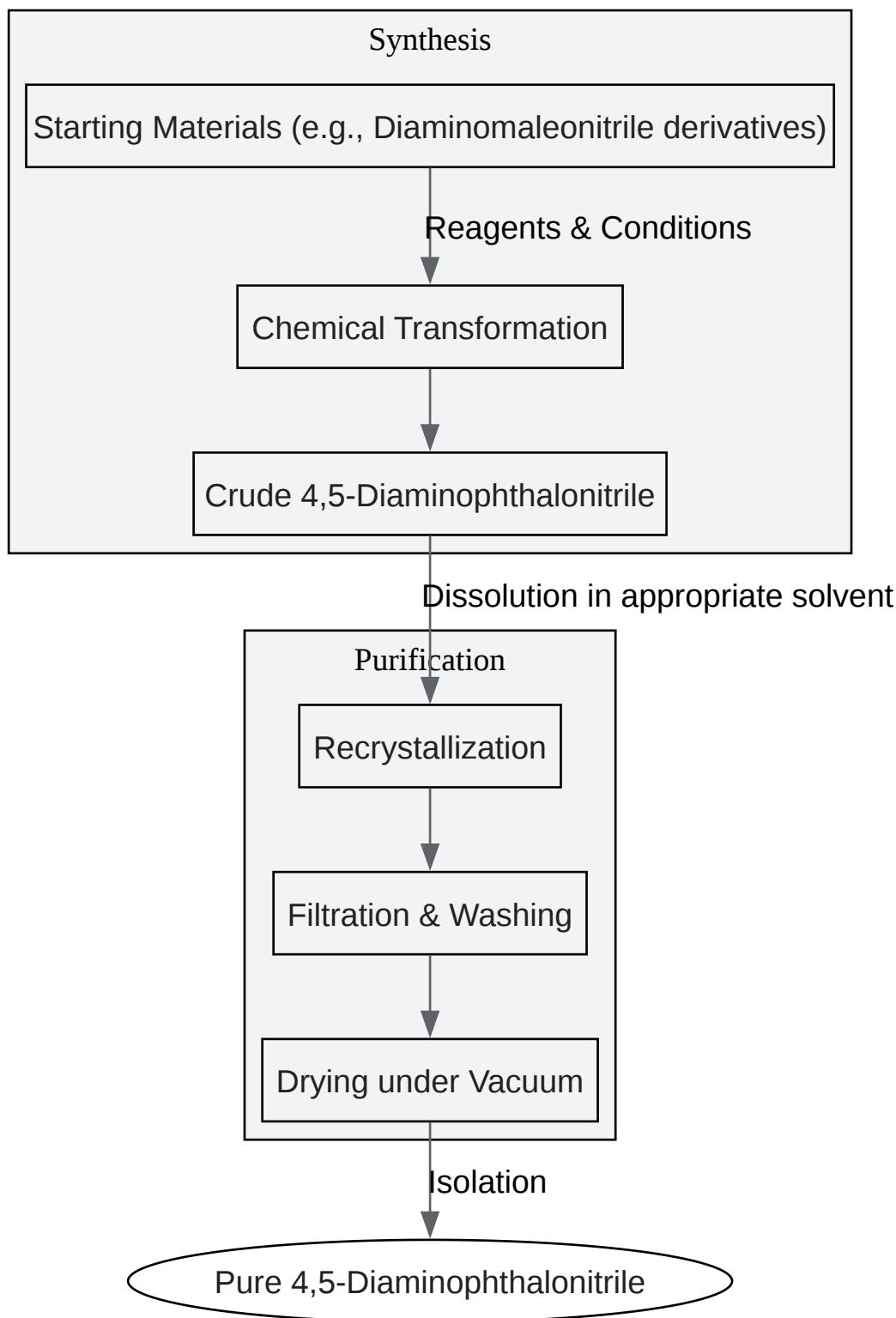
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available **4,5-Diaminophthalonitrile**, a key building block in the synthesis of various functional materials and pharmaceutical intermediates. The document details available purity grades, methods for purification, and analytical protocols for quality assessment, designed to assist researchers in sourcing and utilizing this compound with confidence.

Commercial Availability and Purity

4,5-Diaminophthalonitrile (CAS No. 129365-93-1), also known as 1,2-diamino-4,5-dicyanobenzene, is available from several chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, with High-Performance Liquid Chromatography (HPLC) being the most common analytical technique for purity assessment. The appearance of the compound is generally a white to brown powder or crystalline solid.


A summary of representative commercial offerings is presented in the table below. It is important to note that purity grades and available quantities may vary between suppliers and batches. Researchers should always refer to the supplier's certificate of analysis (CoA) for specific lot information.

Supplier	Stated Purity	Analytical Method	Appearance
TCI America	>98.0%	HPLC	White to Brown powder to crystal
Synthonix, Inc.	96%	Not Specified	Not Specified
Lab Pro Inc.	Min. 98.0%	HPLC	Very Pale Yellow Solid
Sigma-Aldrich	95%	Not Specified	Solid
CymitQuimica	>98.0% ^[1]	HPLC ^[1]	White to Brown powder to crystal ^[1]

Synthesis and Purification

While specific proprietary synthesis methods are not always disclosed by commercial suppliers, the scientific literature provides insight into the preparation and purification of **4,5-Diaminophthalonitrile**. A common synthetic route involves the manipulation of diaminomaleonitrile.

A generalized workflow for the synthesis and purification of **4,5-Diaminophthalonitrile** is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of **4,5-Diaminophthalonitrile**.

Experimental Protocol: Recrystallization for Purification

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities. For aromatic amines like **4,5-Diaminophthalonitrile**, a solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

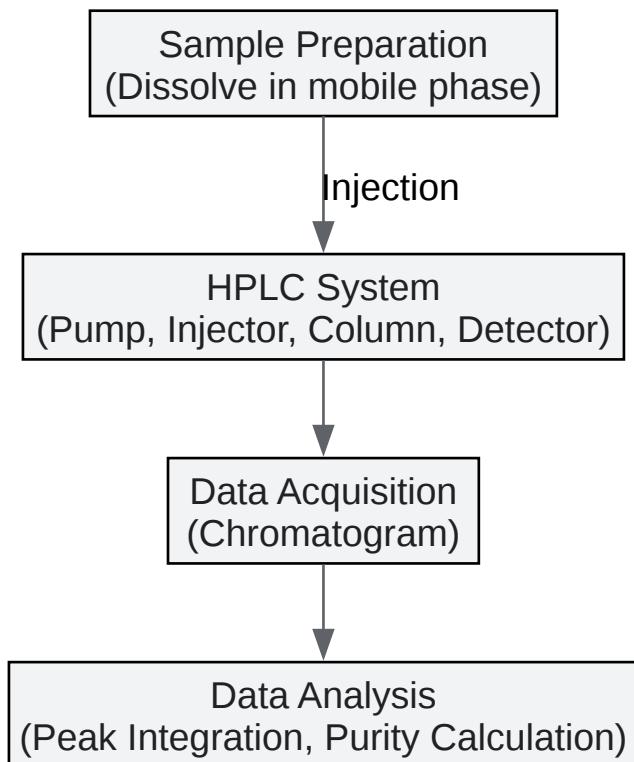
General Recrystallization Procedure:

- Solvent Selection: While specific solvent systems for **4,5-Diaminophthalonitrile** are not extensively reported in readily available literature, common solvents for recrystallizing aromatic amines include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water. The ideal solvent or solvent pair should be determined experimentally.
- Dissolution: The crude **4,5-Diaminophthalonitrile** is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
- Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.
- Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of **4,5-Diaminophthalonitrile** decreases, leading to the formation of crystals.
- Isolation: The crystals are collected by vacuum filtration.
- Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Drying: The purified crystals are dried under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

The purity of commercially available **4,5-Diaminophthalonitrile** is predominantly determined by HPLC. Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)


HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of aromatic amines, reversed-phase HPLC is commonly employed.

Illustrative HPLC Method Parameters:

While a specific, validated HPLC method for **4,5-Diaminophthalonitrile** is not publicly available from all suppliers, a general method for the analysis of aromatic amines can be adapted. The following table outlines typical parameters that could serve as a starting point for method development.

Parameter	Description
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). [2]
Flow Rate	Typically 0.5 - 1.5 mL/min
Injection Volume	5 - 20 µL
Detector	UV-Vis detector, monitoring at a wavelength where the compound has significant absorbance (e.g., around 325 nm in acetonitrile). [3]
Column Temperature	Ambient or controlled (e.g., 30-40 °C)

The workflow for a typical HPLC purity analysis is depicted below.

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation and confirmation of organic molecules. For **4,5-Diaminophthalonitrile**, both ^1H and ^{13}C NMR spectra would provide characteristic signals confirming its structure.

Expected NMR Data:

- ^1H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would be expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the nitrile carbons, further confirming the molecular structure.

Researchers can find spectral data for **4,5-Diaminophthalonitrile** in databases such as ChemicalBook, which may include ¹H NMR, ¹³C NMR, and other spectral information.[\[4\]](#)

Conclusion

Commercially available **4,5-Diaminophthalonitrile** is a valuable reagent for various research and development applications. While suppliers offer grades with purities typically exceeding 95%, researchers should be aware of the potential for batch-to-batch variability. The information and general protocols provided in this guide are intended to assist in the selection, handling, and quality assessment of this compound. For critical applications, it is recommended to perform in-house purity verification using standardized analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Diaminophthalonitrile | CymitQuimica [cymitquimica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 4,5-Diaminophthalonitrile | 129365-93-1 [chemicalbook.com]
- 4. 4,5-Diaminophthalonitrile(129365-93-1) ¹H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [In-depth Technical Guide to Commercially Available 4,5-Diaminophthalonitrile and its Purity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137029#commercially-available-4-5-diaminophthalonitrile-and-its-purity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com